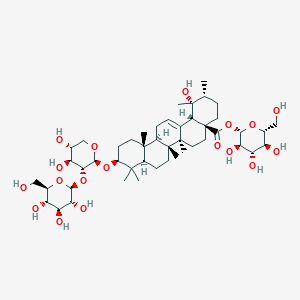![molecular formula C23H20FN5O3S B2491150 2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 906233-00-9](/img/structure/B2491150.png)
2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler organic molecules. Elmuradov et al. (2011) synthesized 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones, which are structurally related compounds, by reacting specific pyrimidin-4-ones with aromatic aldehydes in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011). This research illustrates the type of synthetic strategies that might be employed for the synthesis of the molecule .
Molecular Structure Analysis
The detailed study of molecular structures, often through techniques such as X-ray crystallography, provides insights into the arrangement of atoms within a molecule and the nature of their bonding. Subasri et al. (2016) explored the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing the conformation and intramolecular hydrogen bonding within similar compounds, which could provide a foundation for understanding the structure of the molecule of interest (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are influenced by its functional groups and molecular structure. The synthesis and functionalization of pyrimidine derivatives, as detailed by Sunder and Maleraju (2013), involve reactions that modify the pyrimidine core, potentially altering the compound's chemical behavior (Sunder & Maleraju, 2013).
Applications De Recherche Scientifique
Radiopharmaceutical Applications
Compounds with complex pyrimidine derivatives, similar to the one , are often explored for their potential in radiopharmaceutical applications. For instance, the radiosynthesis of selective radioligands like [18F]PBR111 for imaging translocator proteins with PET highlights the significance of fluoroethoxy and fluoropropoxy substituted compounds in neuroimaging and the diagnosis of neuroinflammatory processes. These compounds, through their selective binding and imaging capabilities, contribute to understanding and diagnosing various neurological disorders, including neurodegenerative diseases (Dollé et al., 2008).
Antitumor and Anticancer Research
Several synthesized pyrimidine derivatives have shown promising antitumor and anticancer activities. For example, research into compounds like pyrido[2,3-d]pyrimidine derivatives has demonstrated significant anticonvulsant and antidepressant activities, indicating their potential as therapeutic agents in treating related disorders. Moreover, fluoro-substituted compounds, including benzo[b]pyran derivatives, have been identified for their anti-lung cancer activity, suggesting the importance of these compounds in developing new anticancer drugs (Zhang et al., 2016).
Antimicrobial and Anti-inflammatory Properties
The synthesis and biological evaluation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have revealed their potential as anti-inflammatory and analgesic agents. These studies demonstrate the broad spectrum of biological activities exhibited by pyrimidine derivatives, including antimicrobial and anti-inflammatory effects, which could be pivotal in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Neuroinflammation and PET Imaging
The development of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) showcases the application of pyrimidine derivatives in neuroinflammation research and PET imaging. Such compounds, with their high affinity for TSPO, offer valuable tools for in vivo imaging of neuroinflammatory processes, aiding in the early diagnosis and monitoring of neurological disorders (Damont et al., 2015).
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-28-20-18(22(31)29(2)23(28)32)21(27-19(26-20)15-6-4-3-5-7-15)33-13-17(30)25-12-14-8-10-16(24)11-9-14/h3-11H,12-13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGRLOCUFZKONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)


![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)
![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)
![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)